molecular formula C5HBrCl2N2O2 B1444284 5-Bromo-2,4-dichloro-3-nitropyridine CAS No. 856850-68-5

5-Bromo-2,4-dichloro-3-nitropyridine

Cat. No.: B1444284
CAS No.: 856850-68-5
M. Wt: 271.88 g/mol
InChI Key: SMJWSYDXAHYIKL-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dichloro-3-nitropyridine is a chemical compound with the CAS Number: 856850-68-5 . It has a molecular weight of 271.88 .


Synthesis Analysis

The synthesis of nitropyridine derivatives, including this compound, involves a process where halogenated amino pyridines are used as precursors . The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .


Molecular Structure Analysis

The molecular formula of this compound is C5H2BrClN2O2 . The SMILES string representation is [O-]N+c1cc(Br)cnc1Cl .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .


Physical and Chemical Properties Analysis

The melting point of a similar compound, 5-Bromo-2-nitropyridine, is 148-150 °C . The exact physical and chemical properties of this compound are not available in the current resources.

Scientific Research Applications

Computational Analysis and Biological Significance

5-Bromo-2,4-dichloro-3-nitropyridine (5B3N2C) has been extensively studied through computational calculations, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). These studies provide insights into its molecular structure, energy, UV-Vis spectrum, and electron density. Molecular docking studies have revealed that 5B3N2C exhibits properties of a centromere-associated protein inhibitor, highlighting its potential biological significance (Arulaabaranam, Muthu, Mani, & Geoffrey, 2021).

Synthesis and Process Optimization

The synthesis of 5-Bromo-2-nitropyridine, a closely related compound, has been achieved through hydrogen peroxide oxidation. This process was optimized for large-scale production, overcoming challenges like low conversion and impurity content. Safety studies were integral to developing a reproducible and safe protocol for this synthesis (Agosti et al., 2017).

Photophysical and Optical Properties

Research on 5-Bromo-2-nitropyridine has delved into its structural, electronic, vibrational, and optical properties. This includes the study of its energy gap, harmonic frequencies, and ultraviolet–visible (UV–Vis) spectral analysis. These properties are essential for understanding the stability and reactivity of the compound in different solvent environments (Gündüz & Kurban, 2018).

Vibrational Spectroscopy Analysis

The Fourier Transform Raman and Infrared spectra of 5-bromo-2-nitropyridine have been thoroughly analyzed. This analysis helps in understanding the vibrational modes, infrared intensities, and Raman scattering activities, providing a deeper insight into the molecular structure and interactions of the compound (Sundaraganesan et al., 2005).

Safety and Hazards

5-Bromo-2,4-dichloro-3-nitropyridine may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .

Biochemical Analysis

Biochemical Properties

5-Bromo-2,4-dichloro-3-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression levels of certain genes, which in turn affects the production of proteins and other essential biomolecules . Additionally, it can disrupt normal cellular metabolism, leading to altered energy production and utilization within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, leading to changes in their structure and function. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound in in vitro or in vivo studies has shown potential adverse effects on cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response . Additionally, high doses of this compound can result in toxic or adverse effects, including organ damage and altered metabolic functions .

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can affect the activity of enzymes involved in the breakdown and synthesis of essential biomolecules . These interactions can lead to changes in metabolic flux and metabolite levels, ultimately influencing the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, depending on its chemical properties and interactions with other biomolecules . The distribution of this compound within tissues also affects its overall effectiveness and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy production and metabolic processes . The subcellular localization of this compound ultimately determines its specific effects on cellular function .

Properties

IUPAC Name

5-bromo-2,4-dichloro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrCl2N2O2/c6-2-1-9-5(8)4(3(2)7)10(11)12/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJWSYDXAHYIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrCl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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